6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one
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Overview
Description
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure This compound is notable for its diverse functional groups, including a tert-butyl group, a fluoro-methylbenzenesulfonyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: This step involves the cyclization of a suitable precursor to form the chromen-2-one structure.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the sulfonyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-3-(4-chloro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one
- 6-tert-butyl-3-(4-bromo-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one
Uniqueness
6-tert-butyl-3-(4-fluoro-3-methylbenzenesulfonyl)-8-hydroxy-2H-chromen-2-one is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity compared to its chloro and bromo analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-tert-butyl-3-(4-fluoro-3-methylphenyl)sulfonyl-8-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FO5S/c1-11-7-14(5-6-15(11)21)27(24,25)17-9-12-8-13(20(2,3)4)10-16(22)18(12)26-19(17)23/h5-10,22H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYBLCSGMWXDHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)O)C(C)(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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